molecular formula C11H22N4O3S2 B4727183 2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide

2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide

Cat. No.: B4727183
M. Wt: 322.5 g/mol
InChI Key: HZMPOOGYIDYMSR-UHFFFAOYSA-N
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Description

2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide is a complex organic compound with a molecular formula of C11H22N4O3S2 and a molecular weight of 322.447 Da . This compound features a piperidine ring, a common structural motif in many pharmacologically active compounds, and is characterized by the presence of a methylsulfonyl group, a carbonyl group, and a hydrazinecarbothioamide moiety.

Preparation Methods

Chemical Reactions Analysis

2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3S2/c1-3-6-12-11(19)14-13-10(16)9-5-4-7-15(8-9)20(2,17)18/h9H,3-8H2,1-2H3,(H,13,16)(H2,12,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMPOOGYIDYMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NNC(=O)C1CCCN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide
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2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide
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2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide
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